2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound with a complex structure that includes a dimethylphenoxy group, a thiophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(thiophen-2-yl)-1,2,5-oxadiazole-3-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy and thiophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or thiophenyl rings .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophenyl group can also participate in electron transfer reactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound shares the dimethylphenoxy group and has shown antiviral activity.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in having a thiophenyl group, used in photocatalytic applications.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a compound of significant interest for further research and development .
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(11(10)2)21-9-14(20)17-16-15(18-22-19-16)13-7-4-8-23-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
InChI Key |
IHFIHWSWPIOYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=CS3)C |
Origin of Product |
United States |
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